molecular formula C14H15NO B1268786 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 56018-32-7

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1268786
CAS No.: 56018-32-7
M. Wt: 213.27 g/mol
InChI Key: DRUVRRDEWCSBFW-UHFFFAOYSA-N
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Description

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C14H15NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Scientific Research Applications

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H317, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylpyrrole with benzyl chloride in the presence of a base, followed by formylation using a Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction conditions typically include:

    Temperature: Room temperature to reflux conditions.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalysts: Bases such as triethylamine or pyridine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

    Reduction: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary widely and are the subject of ongoing research.

Comparison with Similar Compounds

    1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-Benzyl-2,5-dimethyl-1H-pyrrole-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the benzyl group, making it less bulky and potentially less reactive in certain contexts.

Uniqueness: 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the benzyl and aldehyde functional groups, which confer distinct reactivity and potential for derivatization. This makes it a valuable intermediate in organic synthesis and a candidate for further exploration in various research fields.

Properties

IUPAC Name

1-benzyl-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-8-14(10-16)12(2)15(11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUVRRDEWCSBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359595
Record name 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56018-32-7
Record name 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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